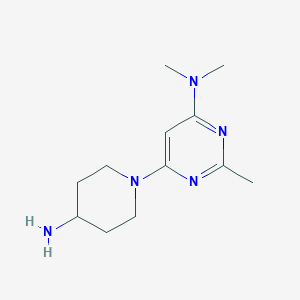
2-azido-N-cyclopropylacetamide
Vue d'ensemble
Description
2-azido-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'hétérocycles
Les azides comme le « 2-azido-N-cyclopropylacetamide » sont essentiels à la synthèse de divers hétérocycles, qui sont des composés comportant des cycles avec au moins un atome autre que le carbone. Ces hétérocycles comprennent des cycles à cinq chaînons avec un hétéroatome tel que les pyrroles et ceux avec deux hétéroatomes comme le pyrazole, l'isoxazole, l'oxazole, le thiazole, l'oxazine et la pyrimidine .
Réactions catalysées par des enzymes
Ce composé peut être utilisé dans des processus de synthèse catalysés par des enzymes. La catalyse enzymatique est une méthode qui peut augmenter l'efficacité et la spécificité des réactions chimiques, y compris la synthèse d'azides .
Chimie bioorthogonale
Le « this compound » peut trouver des applications en chimie bioorthogonale, qui implique des réactions qui peuvent se produire à l'intérieur des organismes vivants sans interférer avec les processus biochimiques natifs. Ce domaine a des implications importantes pour la recherche en glycobiologie, y compris l'ingénierie métabolique des glycanes, l'imagerie non invasive, les études glycomiques et la manipulation de la surface virale pour le développement de médicaments .
Mécanisme D'action
Target of Action
Compounds with azido groups are often used in bioconjugation and RNA interference . They can be used for site-specific labeling and functionalization of RNA to probe its biology .
Mode of Action
Azido-modified nucleosides have been explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . They are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Biochemical Pathways
Azido compounds can affect various biochemical pathways. For instance, they can be used in the synthesis of a number of biologically important heterocyclic compounds .
Pharmacokinetics
Azido compounds are generally known for their wide variety of applications, including their potential to enhance nuclease resistance, prevent immune activation, decrease off-target effects, and improve pharmacokinetic and pharmacodynamic properties .
Result of Action
Azido compounds can produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .
Action Environment
The action of azido compounds can be influenced by various factors, including the presence of other chemical groups, the ph of the environment, and the presence of enzymes that can interact with the azido group .
Analyse Biochimique
Biochemical Properties
2-Azido-N-cyclopropylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribonucleotide reductases, which are crucial for DNA synthesis . The nature of these interactions often involves the formation of nitrogen-centered radicals, which can influence the activity of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Its initial effects on cellular processes can be significant, and long-term exposure may result in adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in gene expression and cellular metabolism, leading to potential toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by enzymes involved in nitrogen metabolism, leading to the formation of nitrogen-centered radicals . These radicals can further participate in other biochemical reactions, affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-azido-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-9-7-3-5(10)8-4-1-2-4/h4H,1-3H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOAZUOIKDCJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



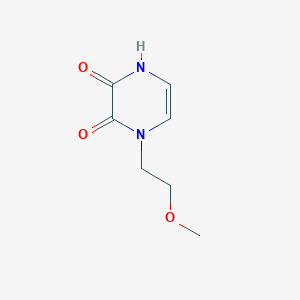
![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)
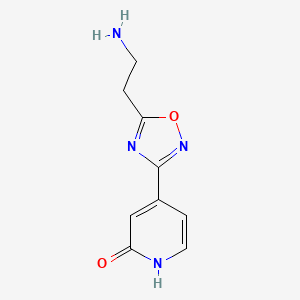



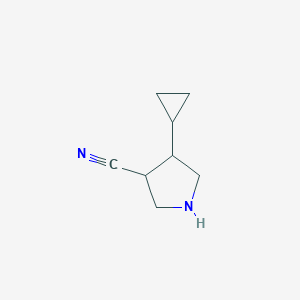

![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)
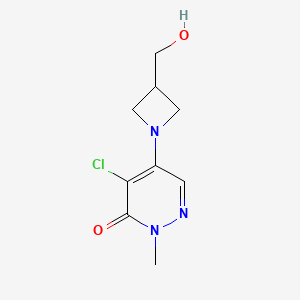
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)
